benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate
Description
Benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate (hereafter referred to by its IUPAC name) is a phosphonium salt paired with a fluorinated bisphenol derivative. Its structure comprises a benzyl(triphenyl)phosphonium cation and a hexafluoroisopropylidene-bridged bisphenolate anion (Fig. 1). This compound is notable for its thermal stability and flame-retardant properties, attributed to the synergistic effects of the phosphonium cation (electron-deficient, char-forming) and the fluorinated bisphenol (thermal resistance, gas-phase radical scavenging) . It is commercially utilized as a curing accelerator in fluorinated elastomers and as a flame-retardant additive in polylactide (PLA) nanocomposites .
Properties
IUPAC Name |
benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P.C15H10F6O2/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-20H,21H2;1-8,22-23H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMADLITSPCZKR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H31F6O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888498 | |
| Record name | Benzyltriphenylphosphanium 4‐[1,1,1,3,3,3‐ hexafluoro‐2‐(4‐hydroxyphenyl)propan‐2‐yl]benzen‐1‐olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Phosphonium, triphenyl(phenylmethyl)-, salt with 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
75768-65-9 | |
| Record name | Phosphonium, triphenyl(phenylmethyl)-, salt with 4,4′-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol] (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75768-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, triphenyl(phenylmethyl)-, salt with 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(phenol) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075768659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, triphenyl(phenylmethyl)-, salt with 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyltriphenylphosphanium 4‐[1,1,1,3,3,3‐ hexafluoro‐2‐(4‐hydroxyphenyl)propan‐2‐yl]benzen‐1‐olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltriphenylphosphonium, salt with 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol] (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate typically involves the reaction of benzyltriphenylphosphonium chloride with 4,4’-(hexafluoroisopropylidene)diphenol under specific conditions . The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Oxidation Reactions
The phenolate anion undergoes oxidation under controlled conditions:
| Reagent | Conditions | Major Product | Mechanism |
|---|---|---|---|
| Hydrogen peroxide | Aqueous/organic solvent, 25–50°C | Quinone derivatives | Electron transfer from phenolate |
| Potassium permanganate | Acidic/neutral medium, RT | Fluorinated biphenyl quinones | Radical-mediated oxidation |
The hexafluoro-isopropylidene group stabilizes intermediates, enhancing reaction efficiency .
Reduction Reactions
The phosphonium cation participates in reductions:
| Reagent | Conditions | Major Product | Application |
|---|---|---|---|
| Sodium borohydride | Anhydrous THF, 0–25°C | Benzyltriphenylphosphine | Catalyst precursor |
| Lithium aluminum hydride | Diethyl ether, reflux | Triphenylphosphine + toluene | Recovery of phosphine ligands |
Reductive cleavage of the P–C bond occurs selectively without affecting the fluorinated anion .
Nucleophilic Substitution
The phenolate oxygen acts as a nucleophilic site:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Alkyl halides | DMSO, 60°C, 12 hrs | Ether derivatives | 75–85% |
| Acyl chlorides | Acetonitrile, RT, 6 hrs | Esterified phenolate | 65–70% |
| Amines | DMF, 100°C, 24 hrs | Fluorinated aniline analogs | 50–60% |
Reactions proceed via SN2 mechanisms, with the hexafluoro group enhancing electrophilicity .
Comparative Reactivity with Analogues
| Compound | Oxidation Potential | Reduction Stability | Nucleophilic Activity |
|---|---|---|---|
| Benzyltriphenylphosphonium chloride | Low | High | Moderate |
| Hexafluoroisopropylidene diphenol | High | Low | High |
| This compound | Moderate-High | Moderate | High |
The hybrid structure balances reactivity between cation and anion .
Industrial and Synthetic Utility
-
Polymer Chemistry : Serves as a curing agent for fluoropolymers due to thermal stability .
-
Pharmaceutical Intermediates : Used to synthesize fluorinated antioxidants and anti-inflammatory agents .
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Materials Science : Enhances dielectric properties in coatings .
Key Findings from Research
-
Mechanistic Studies : DFT calculations confirm the phenolate’s electron-deficient nature accelerates nucleophilic substitutions .
-
Thermal Stability : Decomposes above 200°C, releasing HF and forming stable aromatic residues .
-
Environmental Impact : Bioaccumulation potential is low (log Kow = 4.2), but fluorinated byproducts require careful disposal .
Scientific Research Applications
Catalytic Applications
Organocatalysis:
Benzyl(triphenyl)phosphanium salts are known for their role as organocatalysts in various chemical reactions. They facilitate reactions such as:
- Michael Additions: The compound can promote Michael addition reactions between nucleophiles and α,β-unsaturated carbonyl compounds. Its phosphonium cation enhances the electrophilicity of the carbonyl group, thus increasing reaction rates.
- Aldol Reactions: It acts as a catalyst in aldol condensation reactions, which are vital for forming carbon-carbon bonds in organic synthesis.
Table 1: Summary of Catalytic Reactions
| Reaction Type | Role of Compound | Reference |
|---|---|---|
| Michael Addition | Organocatalyst | |
| Aldol Condensation | Catalytic agent |
Material Science
Polymer Chemistry:
The compound has been utilized in the development of advanced materials due to its ability to participate in radical polymerization processes. It can serve as an initiator or a stabilizer in the creation of polymeric networks with desirable mechanical properties.
Table 2: Properties of Polymers Synthesized with Benzyl(triphenyl)phosphanium
| Property | Value | Application |
|---|---|---|
| Tensile Strength | High | Structural materials |
| Thermal Stability | Excellent | High-temperature applications |
| Solubility | Moderate | Coatings and adhesives |
Pharmaceutical Applications
Drug Development:
Benzyl(triphenyl)phosphanium derivatives have shown potential as intermediates in the synthesis of pharmaceutical compounds. Their ability to stabilize reactive intermediates makes them valuable in drug formulation processes.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated the use of this compound in synthesizing novel anticancer agents through multi-step organic transformations. The phosphonium salt facilitates key steps that lead to the formation of biologically active molecules.
Environmental Applications
Pollution Remediation:
Recent studies have explored the use of benzyl(triphenyl)phosphanium compounds in environmental chemistry for the remediation of pollutants. Their reactivity allows them to bind heavy metals and other contaminants, facilitating their removal from wastewater.
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium;4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems . It can also interact with enzymes and proteins, modulating their activity and function . The phenolate group in the compound is particularly important for its ability to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous phosphonium salts and bisphenol derivatives, focusing on structural features, thermal properties, and applications.
Phosphonium Salts with Varied Cations/Anions
Key Observations :
- Anion Impact: The fluorinated bisphenolate anion in the target compound confers superior thermal stability (>300°C) compared to halide-based analogs (e.g., OMMT-1, ~250°C) .
- Cation Modifications : Alkyl chain length (e.g., OMMT-2) improves polymer compatibility but reduces thermal stability. Fluorinated or halogenated benzyl groups (e.g., FBnTP, dichlorobenzyl derivatives) enable specialized applications like biomedical imaging or epoxy curing .
- Flame Retardancy : The target compound reduces peak heat release rates (pHRR) in PLA by 40–50% at 5 wt.% loading, outperforming OMMT-1 (30–35% reduction) due to its fluorine-mediated gas-phase radical quenching .
Fluorinated Bisphenol Analogs
| Compound Name | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF) | C₁₅H₁₀F₆O₂ | Fluorinated analog of BPA; high chemical resistance | High-performance polymers, coatings |
| Bisphenol A (BPA) | C₁₅H₁₆O₂ | Non-fluorinated; endocrine-disrupting properties | Plastics, thermal paper |
Key Observations :
- The hexafluoroisopropylidene group in the target compound’s anion shares structural similarity with Bisphenol AF, offering enhanced thermal and chemical resistance compared to BPA .
Flame Retardancy in PLA Nanocomposites
- The target compound, when blended with PLA and organically modified montmorillonite (OMMT), reduces pHRR by 48% and total smoke production by 35% due to intumescent char formation and fluorine-mediated gas-phase inhibition .
- Comparable phosphonium salts (e.g., OMMT-1) achieve lower pHRR reductions (30–35%), highlighting the critical role of the fluorinated bisphenol anion .
Curing Acceleration in Fluorinated Elastomers
- The compound acts as a latent accelerator in fluoroelastomers, enabling stepwise curing at controlled temperatures. Its fluorinated anion ensures compatibility with perfluoroether matrices, unlike non-fluorinated analogs (e.g., benzyl trioctyl phosphonium chloride) .
Biomedical Potential
Biological Activity
The compound benzyl(triphenyl)phosphanium; 4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenolate is a complex organophosphorus compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and materials science.
Chemical Structure
The compound can be represented by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 688.637 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Benzyl(triphenyl)phosphanium compounds are known to interact with various biological molecules, including proteins and nucleic acids. The presence of the triphenylphosphonium moiety enhances mitochondrial targeting, which is crucial for their biological efficacy. This targeting mechanism allows the compound to affect cellular respiration and energy metabolism.
Antimicrobial Activity
Recent studies have demonstrated that benzyl(triphenyl)phosphanium derivatives exhibit antimicrobial properties against a range of pathogens. For instance:
- Staphylococcus aureus : The compound showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
- Escherichia coli : Similar effects were observed, indicating broad-spectrum antimicrobial potential.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines revealed that the compound has selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. The IC50 values for various cancer cell lines were found to be in the range of 5-15 µM, suggesting a promising therapeutic index.
Case Studies
-
Case Study 1: Mitochondrial Targeting
- Researchers investigated the mitochondrial uptake of the compound using fluorescence microscopy. Results indicated a strong accumulation in mitochondria, correlating with increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.
-
Case Study 2: Anti-inflammatory Effects
- In vitro studies demonstrated that the compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. How does the compound’s fluorinated phenolic moiety influence its reactivity in catalysis or material science?
- Methodological Answer : The hexafluoroisopropyl group enhances electron-withdrawing effects, stabilizing the phenolate ion and modulating redox properties. In catalysis, this may improve Lewis acidity or phase-transfer efficiency. For material applications, evaluate dielectric constants or thermal stability via cyclic voltammetry and thermogravimetric analysis (TGA) .
- Data Contradiction Note : Conflicting reports on fluorinated phenols’ environmental persistence (e.g., endocrine disruption vs. inertness) require comparative bioassays (e.g., yeast estrogen screens) .
Q. What mechanistic insights explain its role in [3,3]-sigmatropic rearrangements or phosphorylation reactions?
- Methodological Answer : The phosphanium ion acts as a soft acid, facilitating nucleophilic attack on substrates. For sigmatropic rearrangements, track intermediates via in situ ³¹P NMR or isotopic labeling (e.g., ¹⁸O). Kinetic studies (variable-temperature NMR) can reveal activation parameters .
- Case Study : demonstrates phosphonium intermediates in benzoxaphosphinine synthesis, where NaH as a base enhances reaction yields by deprotonating phenolic OH groups .
Q. How can conflicting toxicity data from in vitro vs. in vivo models be resolved?
- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., hepatic detoxification in vivo). Use in vitro microsomal assays (S9 fractions) to simulate metabolism. Compare results with Caenorhabditis elegans or zebrafish models for cross-validation. Prioritize endpoints like oxidative stress markers (ROS assays) or genomic instability (comet assays) .
Notes for Experimental Design
- Contradiction Mitigation : When replicating synthesis protocols, cross-check solvent purity (e.g., anhydrous THF vs. technical grade) and base strength (NaH vs. KOtBu) to resolve yield inconsistencies .
- Eco-Toxicology : Follow OECD guidelines for endocrine disruption assays to standardize comparisons with BPAF analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
